1-(Azidosulfonyl)-1H-imidazol-3-ium tetrafluoroborate

CAS No.: 1357503-31-1

Cat. No.: VC2610481

Molecular Formula: C3H4BF4N5O2S

Molecular Weight: 260.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1357503-31-1 |

|---|---|

| Molecular Formula | C3H4BF4N5O2S |

| Molecular Weight | 260.97 g/mol |

| IUPAC Name | N-diazo-1H-imidazol-3-ium-3-sulfonamide;tetrafluoroborate |

| Standard InChI | InChI=1S/C3H3N5O2S.BF4/c4-6-7-11(9,10)8-2-1-5-3-8;2-1(3,4)5/h1-3H;/q;-1/p+1 |

| Standard InChI Key | LUHLRCQGQVXBFP-UHFFFAOYSA-O |

| SMILES | [B-](F)(F)(F)F.C1=C[N+](=CN1)S(=O)(=O)N=[N+]=[N-] |

| Canonical SMILES | [B-](F)(F)(F)F.C1=C[N+](=CN1)S(=O)(=O)N=[N+]=[N-] |

Introduction

Chemical Identity and Structure

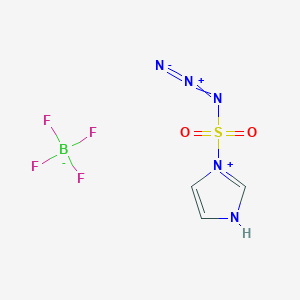

1-(Azidosulfonyl)-1H-imidazol-3-ium tetrafluoroborate is an organic salt with the molecular formula C3H4BF4N5O2S and a molecular weight of 260.97 g/mol. The compound is registered under CAS number 1357503-31-1 and is also known by alternative names including "Imidazole-1-sulfonyl azide tetrafluoroborate" . The IUPAC name for this compound is N-diazo-1H-imidazol-3-ium-3-sulfonamide;tetrafluoroborate.

The structural composition features an imidazolium ring with an azidosulfonyl group attached at the 1-position, creating a positively charged imidazolium center. This positive charge is balanced by the tetrafluoroborate (BF4-) counterion, which plays a crucial role in the compound's stability and reactivity profile. The azido group (N3) connected to the sulfonyl moiety introduces unique reactivity patterns that distinguish this compound from other imidazolium salts.

Physical and Chemical Properties

The compound exists as a solid at standard conditions, with commercial products typically offering a minimum purity of 95% . The specific physical characteristics of this compound necessitate careful handling and storage considerations. The table below summarizes the key physico-chemical properties of 1-(Azidosulfonyl)-1H-imidazol-3-ium tetrafluoroborate:

Synthetic Methodology

The synthesis of 1-(Azidosulfonyl)-1H-imidazol-3-ium tetrafluoroborate employs a well-established protocol involving the reaction of azidosulfonyl chloride with imidazole in the presence of tetrafluoroboric acid or an appropriate fluoride salt. This synthetic approach has been optimized to ensure high yields and product purity.

Reaction Mechanism and Conditions

Applications in Organic Synthesis

1-(Azidosulfonyl)-1H-imidazol-3-ium tetrafluoroborate serves as a versatile building block for synthesizing complex molecules in organic chemistry. The presence of the azide functionality provides opportunities for click chemistry applications, while the imidazolium framework offers a platform for diverse transformations.

Building Block Functionality

Medicinal Chemistry Applications

The pharmaceutical potential of 1-(Azidosulfonyl)-1H-imidazol-3-ium tetrafluoroborate stems from its ability to facilitate the formation of bioactive molecules relevant to drug discovery. The compound's reactivity allows for the incorporation of azide functionalities into pharmaceutical intermediates, opening pathways to molecules with potential therapeutic applications.

Drug Discovery Utility

In medicinal chemistry, the compound serves as a valuable tool for developing novel chemical entities with specific biological activities. Its controlled reactivity makes it suitable for late-stage functionalization of complex molecules, allowing researchers to fine-tune the properties of potential drug candidates.

Catalytic Properties

The ionic nature and unique azido functionality of 1-(Azidosulfonyl)-1H-imidazol-3-ium tetrafluoroborate contribute to its utility in catalytic processes, with particular relevance to green chemistry approaches.

Green Chemistry Applications

As catalytic methodologies continue to evolve toward more sustainable practices, compounds like 1-(Azidosulfonyl)-1H-imidazol-3-ium tetrafluoroborate offer advantages due to their stability, selectivity, and potential for recycling. The unique electronic properties of the imidazolium framework, combined with the azidosulfonyl functionality, create a specialized catalytic environment for promoting selective transformations.

| Supplier Reference | Quantity | Purity | Price | Estimated Delivery |

|---|---|---|---|---|

| 10-F473801 | 250mg, 1g | 95.0% | To inquire | May 2, 2025 |

| TR-A859003 | 50mg | - | 107.00 € | June 2, 2025 |

| TR-A859003 | 100mg | - | 147.00 € | June 2, 2025 |

| TR-A859003 | 500mg | - | 411.00 € | June 2, 2025 |

| 3D-HEC50331 | Various | Min. 95% | Discontinued | Not applicable |

The compound is classified as a controlled product by some suppliers, which may affect purchasing requirements and availability in certain regions .

Future Research Directions

Given the versatile nature of 1-(Azidosulfonyl)-1H-imidazol-3-ium tetrafluoroborate, several promising research directions warrant further investigation. The compound's potential in medicinal chemistry and catalysis suggests opportunities for developing novel synthetic methodologies and applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume